PF-03882845 - 1023650-66-9

PF-03882845

Catalog Number: EVT-278943
CAS Number: 1023650-66-9
Molecular Formula: C24H22ClN3O2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid, also known as PF-03882845 or PF-03882845, is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Developed through extensive research efforts, it exhibits high potency and selectivity for the MR over other nuclear receptors, making it a valuable tool in investigating the role of the MR in various physiological and pathological processes. Research applications of PF-03882845 primarily focus on its potential in treating cardiovascular and renal diseases where MR overactivation plays a significant role.

Future Directions
  • Clinical Trials: While preclinical data is promising, further clinical trials are crucial to validate the efficacy and safety of PF-03882845 in human subjects for various indications.
  • Hyperkalemia Risk Assessment: Investigating the long-term hyperkalemia risk associated with PF-03882845 compared to steroidal MR antagonists remains a critical area of future research.
  • Combination Therapies: Exploring the potential synergistic effects of PF-03882845 in combination with other therapeutic agents, particularly in complex diseases like diabetic nephropathy, holds promise.

Eplerenone

  • Compound Description: Eplerenone is a steroidal mineralocorticoid receptor antagonist used clinically to treat heart failure and hypertension. [, ]
  • Relevance: Eplerenone serves as a key comparator to PF-03882845 in several studies. Both compounds demonstrate efficacy in suppressing aldosterone-mediated renal injury, but PF-03882845 exhibits a superior therapeutic index with a reduced risk of hyperkalemia. [, , ]

Spironolactone

  • Compound Description: Spironolactone is a steroidal mineralocorticoid receptor antagonist used to treat heart failure, hypertension, and other conditions. [, ]
  • Relevance: Like eplerenone, spironolactone is used as a comparator to PF-03882845 in evaluating its efficacy and safety profile. PF-03882845 is suggested as a potential alternative with a reduced risk of hyperkalemia compared to these steroidal antagonists. [, , , ]

Amiloride

  • Compound Description: Amiloride is a potassium-sparing diuretic that functions as an epithelial sodium channel blocker. []
  • Relevance: While not a direct mineralocorticoid receptor antagonist like PF-03882845, amiloride is investigated in combination with abiraterone acetate for managing mineralocorticoid excess syndrome. It demonstrates efficacy in mitigating this side effect without interfering with abiraterone's antineoplastic activity. [, ]

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

  • Compound Description: This compound, designated as (R)-14c in the original research, represents a novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonist. It exhibits improved solubility and pharmacokinetic properties compared to PF-03882845. []
  • Relevance: (R)-14c is a structurally related pyrazoline-based mineralocorticoid receptor antagonist developed as part of the same research program that yielded PF-03882845. [] Its development highlights the exploration of structural modifications to enhance the properties and therapeutic potential of this class of compounds.

Finerenone (BAY94-8862)

  • Compound Description: Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor antagonist currently under clinical development for treating chronic kidney disease and heart failure. [, ]
  • Relevance: Similar to PF-03882845, finerenone represents a new generation of non-steroidal mineralocorticoid receptor antagonists being investigated for their potential to provide clinical benefits with a reduced risk of hyperkalemia compared to steroidal agents. [, ]
Overview

PF-3882845 is a nonsteroidal mineralocorticoid receptor antagonist that has garnered attention for its potential therapeutic applications in cardiovascular and renal disorders. This compound, developed to selectively inhibit the mineralocorticoid receptor, aims to provide benefits similar to existing steroidal antagonists while minimizing side effects such as hyperkalemia.

Source

The compound PF-3882845 has been the subject of various studies, including preclinical trials that demonstrate its efficacy and safety profile. It was synthesized with the goal of addressing limitations associated with traditional mineralocorticoid receptor antagonists, such as spironolactone and eplerenone, which can lead to significant electrolyte imbalances.

Classification

PF-3882845 is classified as a selective mineralocorticoid receptor antagonist. Its structure allows it to bind effectively to the mineralocorticoid receptor without the steroidal backbone that characterizes traditional antagonists. This classification positions PF-3882845 as a promising candidate for treating conditions like hypertension and heart failure.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-3882845 involves several key steps utilizing organic synthesis techniques. The initial phase typically includes the reaction of a chalcone derivative with arylhydrazine hydrochloride, leading to the formation of the pyrazoline structure characteristic of this compound. The specific synthetic pathway has been detailed in various studies, highlighting the importance of reaction conditions such as temperature, solvent choice, and catalyst use.

  1. Chalcone Preparation: The synthesis starts with a chalcone derivative, which serves as a precursor.
  2. Reaction with Arylhydrazine: Arylhydrazine hydrochloride is introduced to facilitate the formation of the pyrazoline core.
  3. Purification: The final product undergoes purification processes such as column chromatography to isolate PF-3882845 in high purity.
Molecular Structure Analysis

Structure and Data

PF-3882845 features a complex molecular structure characterized by its nonsteroidal framework. The specific arrangement of functional groups contributes to its selective binding properties.

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 339.81 g/mol
  • Structural Features: The compound includes a cyano group, which enhances its binding affinity for the mineralocorticoid receptor.
Chemical Reactions Analysis

Reactions and Technical Details

PF-3882845 has been subjected to various chemical reactions during its synthesis and evaluation:

  1. Formation of Pyrazoline: The reaction between chalcone and arylhydrazine leads to the formation of the pyrazoline ring.
  2. Stability Tests: Studies have assessed the stability of PF-3882845 under different pH conditions and temperatures, demonstrating its robustness as a pharmaceutical agent.
  3. Binding Assays: In vitro assays are conducted to determine its binding affinity for the mineralocorticoid receptor compared to other antagonists.
Mechanism of Action

Process and Data

PF-3882845 exerts its effects by selectively antagonizing the mineralocorticoid receptor, which plays a crucial role in regulating blood pressure and fluid balance. Upon binding to this receptor:

  1. Inhibition of Aldosterone Effects: PF-3882845 blocks aldosterone from exerting its effects on target tissues, leading to decreased sodium reabsorption and increased potassium retention.
  2. Transcriptional Modulation: By inhibiting receptor activation, PF-3882845 alters gene expression associated with sodium transport and blood pressure regulation.
  3. Clinical Implications: This mechanism suggests potential benefits in managing conditions like hypertension and heart failure without significant electrolyte disturbances.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-3882845 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound shows stability across a range of pH levels, making it suitable for oral administration.
  • Bioavailability: Preclinical studies indicate favorable pharmacokinetics with high oral bioavailability.
Applications

Scientific Uses

PF-3882845 is primarily investigated for its applications in treating cardiovascular diseases and renal disorders:

  1. Hypertension Management: Its ability to lower blood pressure without causing hyperkalemia positions it as a valuable alternative in hypertensive patients.
  2. Heart Failure Treatment: Ongoing research explores its efficacy in improving outcomes in heart failure patients by mitigating fluid overload.
  3. Renal Protection: Studies suggest that PF-3882845 may offer protective effects against renal injury, particularly in diabetic nephropathy models.

Properties

CAS Number

1023650-66-9

Product Name

PF-3882845

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N

SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-03882845; PF 03882845; PF03882845.

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.